1-(1,4-Diazepan-1-YL)heptan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-7-12(15)14-10-6-8-13-9-11-14/h13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADLGJHZMKZEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680895 | |
| Record name | 1-(1,4-Diazepan-1-yl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61903-16-0 | |
| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,4-Diazepan-1-yl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 1,4 Diazepan 1 Yl Heptan 1 One and Congeners
Strategic Retrosynthetic Approaches to the 1,4-Diazepane Core
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors through a series of logical disconnections. chemicalbook.com Applying this strategy to the 1,4-diazepane core, the most apparent disconnections are at the two C-N bonds within the seven-membered ring.
A primary retrosynthetic pathway involves disconnecting the 1,4-diazepane ring to reveal a linear precursor, which can be traced back to simpler starting materials. One common strategy identifies a 1,2-diamine, such as ethylenediamine, as a key building block. The remaining three-carbon unit can be derived from a variety of bis-electrophiles. This approach leads to a convergent synthesis where the diamine and the three-carbon unit are combined in a cyclization step.
Alternative strategies involve domino processes, which offer step- and atom-economy. For instance, a protocol has been described for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. orgsyn.orgquora.com This method proceeds through the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization to form the diazepane ring. orgsyn.org Another approach involves the intramolecular cross-coupling of specifically designed precursors, such as 1-(2-bromobenzyl)azetidine-2-carboxamides, to create fused diazepine (B8756704) systems, highlighting the versatility of cyclization strategies in forming this heterocyclic core. prepchem.com
Established Synthetic Routes to the Heptanone Moiety
The "heptanone moiety" in the target molecule, 1-(1,4-Diazepan-1-YL)heptan-1-one, is a heptanoyl group derived from heptanoic acid. Therefore, the synthesis of this moiety involves preparing heptanoic acid and subsequently converting it into a more reactive form for amide coupling.
Heptanoic acid can be synthesized through several established methods. A common laboratory-scale preparation involves the oxidation of a C7 precursor, such as heptaldehyde. guidechem.com Oxidizing agents like potassium permanganate in an acidic solution effectively convert the aldehyde to the corresponding carboxylic acid. guidechem.com Another classical approach is the malonic ester synthesis. This method begins with the deprotonation of diethyl malonate, followed by alkylation with a suitable five-carbon alkyl halide, such as 1-bromopentane. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields heptanoic acid.
For the formation of the amide linkage, the carboxylic acid is typically activated. The most common method is the conversion of heptanoic acid to heptanoyl chloride. This is readily achieved by treating heptanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile, ideal for the subsequent acylation of the diazepane nitrogen.
Formation of the Amide Linkage in this compound
The final step in the synthesis of the title compound is the formation of the amide bond between the 1,4-diazepane ring and the heptanoyl group. This is a standard acylation reaction. The most direct method involves the reaction of 1,4-diazepane with the previously prepared heptanoyl chloride.
This reaction, often referred to as a Schotten-Baumann reaction, is typically carried out in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM). The 1,4-diazepane acts as the nucleophile, attacking the electrophilic carbonyl carbon of heptanoyl chloride. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. As 1,4-diazepane has two secondary amine groups, the reaction conditions can be controlled to favor mono-acylation.
Alternatively, the amide bond can be formed directly from heptanoic acid without first converting it to the acyl chloride. This involves the use of peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) activate the carboxylic acid, allowing it to be readily attacked by the amine.
Stereoselective Synthesis of Chiral 1,4-Diazepane Derivatives
While this compound itself is not chiral, the synthesis of chiral substituted 1,4-diazepane cores is of great importance for pharmaceutical applications. Several stereoselective methods have been developed to produce enantiomerically pure diazepane derivatives.
Asymmetric Reductive Amination Protocols
Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines and has been successfully applied to the construction of chiral 1,4-diazepanes. An enzymatic intramolecular asymmetric reductive amination has been developed that provides an effective method for constructing these chiral heterocycles. guidechem.com This process involves the cyclization of an aminoketone precursor, where an imine intermediate is formed and then asymmetrically reduced by an enzyme to yield the chiral diazepane. guidechem.com
In addition to biocatalytic methods, transition metal catalysis can also be employed. For example, copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been shown to produce 7-membered bridged biarylamines with excellent diastereo- and enantioselectivities.
Enzymatic Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the synthesis of chiral 1,4-diazepanes, imine reductases (IREDs) have proven to be particularly effective. guidechem.com By screening IRED libraries, researchers have identified enantiocomplementary enzymes that can produce either the (R)- or (S)-enantiomer of a target diazepane with high enantioselectivity (>99% enantiomeric excess).
The efficiency of these biocatalysts can be further enhanced through protein engineering. For instance, through saturation mutagenesis and iterative combinatorial mutagenesis, a double mutant of an (R)-selective IRED was created that exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. guidechem.com These optimized enzymes can then be used to synthesize a range of substituted chiral 1,4-diazepanes. guidechem.com
| Enzyme | Source | Target Enantiomer | Catalytic Efficiency (s⁻¹ mM⁻¹) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| IR1 (Wild-Type) | Leishmania major | (R) | 0.027 | >99% |
| IR1 (Y194F/D232H Mutant) | Engineered | (R) | 1.647 (61-fold increase) | >99% |
| IR25 | Micromonospora echinaurantiaca | (S) | 0.962 | >99% |
Chiral Resolution Techniques for Enantiopure Intermediates
When a stereoselective synthesis is not employed, a racemic mixture of a chiral intermediate may be produced. Chiral resolution is the process of separating these enantiomers.
One of the most common methods is the crystallization of diastereomeric salts. This involves reacting the racemic amine intermediate with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. Through careful selection of the resolving agent and crystallization conditions, one diastereomer can be selectively precipitated from the solution. The salt is then filtered off and treated with a base to liberate the desired enantiopure amine.
Another powerful technique is chiral column chromatography, often performed using High-Performance Liquid Chromatography (HPLC). In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation. This method has been previously used to obtain enantiomerically pure 1,4-diazepanes.
Novel and Optimized Synthetic Pathways for this compound Analogs
The construction of this compound and its analogs can be approached through a series of strategic steps, primarily involving the formation of the 1,4-diazepane ring followed by selective N-acylation. Modern synthetic methods prioritize efficiency, selectivity, and the ability to generate diverse libraries of compounds for further investigation.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular complexity from simple starting materials. While a direct one-pot synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the core N-acylated 1,4-diazepane structure.
For instance, a one-pot cascade reaction could be envisioned involving the reaction of a suitable diamine, a carbonyl compound, and an acylating agent. A plausible, albeit not yet specifically reported, multicomponent approach could involve the reaction of ethylenediamine, a suitable C3-biselectrophile, and heptanoyl chloride in a single pot. More commonly, one-pot strategies are employed for the synthesis of more complex, fused diazepine systems. For example, a one-pot, two-step cascade method has been developed for the synthesis of quinazolino nih.govrsc.org-triazolo nih.govrsc.orgbenzodiazepines, which involves the reaction of o-amino-N-(prop-2-yn-1-yl)benzamide and o-azidoacetophenone catalyzed by iodine. nih.gov Such strategies highlight the potential for developing streamlined syntheses for simpler N-acyl-1,4-diazepanes.
Table 1: Illustrative One-Pot Reactions for Diazepine Synthesis
| Starting Materials | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| o-amino-N-(prop-2-yn-1-yl)benzamide, o-azidoacetophenone | 10 mol% I₂, MeOH, 50 °C | Quinazolino nih.govrsc.org-triazolo nih.govrsc.orgbenzodiazepine (B76468) | nih.gov |
| o-nitrobenzoic N-allylamides | Mo(acac)₂, Cu(OTf)₂ | 1,4-Benzodiazepine-5-ones | nih.gov |
Protecting Group Strategies and Deprotection
The selective acylation of the 1,4-diazepane ring is crucial for the synthesis of this compound. Due to the presence of two secondary amine groups with similar reactivity, a protecting group strategy is often essential. The most common approach involves the use of a mono-protected 1,4-diazepane derivative, with the tert-butoxycarbonyl (Boc) group being a popular choice.
The synthesis typically begins with the commercially available 1-Boc-hexahydro-1,4-diazepine (also known as 1-Boc-homopiperazine). The free secondary amine of this starting material can be readily acylated with heptanoyl chloride in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The subsequent removal of the Boc protecting group is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM, to yield the desired this compound.
Acyl groups themselves can also be considered as protecting groups. However, their removal often requires harsher conditions, such as strong acid or base hydrolysis at elevated temperatures, which might not be compatible with other functional groups in more complex analogs.
Table 2: Protecting Group Strategy for this compound Synthesis
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Acylation | 1-Boc-hexahydro-1,4-diazepine | Heptanoyl chloride, Et₃N, DCM, 0 °C to rt | tert-Butyl 4-heptanoyl-1,4-diazepane-1-carboxylate |
| 2. Deprotection | tert-Butyl 4-heptanoyl-1,4-diazepane-1-carboxylate | TFA, DCM, rt | This compound |
Cyclization Approaches (e.g., Mitsunobu, EDC Coupling)
The formation of the seven-membered 1,4-diazepane ring is a key step in the synthesis of the scaffold. Several cyclization methods have been developed, with the Mitsunobu reaction and peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being prominent examples.
The Mitsunobu reaction provides a powerful tool for the intramolecular cyclization to form the diazepane ring. This reaction typically involves the cyclization of a linear precursor containing a terminal alcohol and a sulfonamide. The use of a nosyl protecting group on one of the amines can facilitate this cyclization under mild conditions.
EDC coupling is another widely used method for the formation of amide bonds and can be applied to the intramolecular cyclization of an amino acid precursor to form a cyclic lactam, which can then be reduced to the corresponding diamine. For example, an N-protected amino acid can be coupled with a second amino acid, and after deprotection and further elaboration, an intramolecular EDC coupling can be employed to form the seven-membered diazepane ring. This approach is particularly useful for the synthesis of chiral 1,4-diazepanes starting from enantiomerically pure amino acids.
Table 3: Cyclization Approaches for 1,4-Diazepane Ring Formation
| Method | Precursor Type | Key Reagents | Ring System Formed | Reference |
|---|---|---|---|---|
| Fukuyama-Mitsunobu Cyclization | N-nosyl diamino alcohol | PPh₃, DEAD or DIAD | Chiral 1,4-diazepane | nih.gov |
| EDC Coupling | Linear amino acid derivative | EDC, HOBt, DIPEA | 1,4-Diazepan-2-one | rsc.org |
Application of 1,4-Addition Reactions
Conjugate addition, or 1,4-addition, reactions are a valuable tool for the construction of the 1,4-diazepane backbone. A common strategy involves the Michael addition of a primary amine to an α,β-unsaturated carbonyl compound.
In the context of synthesizing 1,4-diazepane analogs, a solution-phase synthesis of 1,4-diazepane-2-ones has been reported that utilizes a 1,4-addition as a key step. This process involves the addition of an amino intermediate to methyl vinyl ketone. The resulting adduct can then be further elaborated and cyclized to form the seven-membered ring. This demonstrates the utility of 1,4-addition reactions in building the carbon framework of the diazepane ring system, which can then be N-acylated to produce the desired congeners.
Table 4: Application of 1,4-Addition in 1,4-Diazepane Synthesis
| Amine | Michael Acceptor | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Deprotected amino amide | Methyl vinyl ketone | Dioxane, DIPEA, rt | Adduct for 1,4-diazepane-2-one synthesis | rsc.org |
Chemical Reactivity and Transformation Studies of 1 1,4 Diazepan 1 Yl Heptan 1 One
Investigation of Functional Group Interconversions
Functional group interconversions are essential for modifying the core structure of 1-(1,4-Diazepan-1-YL)heptan-1-one, enabling the synthesis of new derivatives with potentially altered properties. Key transformations focus on the amide and secondary amine moieties.
The amide group, being a stable functional group, can undergo reduction to the corresponding tertiary amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of the amide to an amine is a significant structural modification, as it removes the planar carbonyl group and introduces a more flexible, basic tertiary amine.
Another important reaction is the hydrolysis of the amide bond, which would cleave the heptanoyl group from the diazepane ring, yielding 1,4-diazepane and heptanoic acid. This reaction can be catalyzed by either acid or base, although it generally requires harsh conditions due to the stability of the amide bond.
The secondary amine within the 1,4-diazepane ring is a site of nucleophilicity and can undergo various reactions, such as alkylation, acylation, or arylation. These reactions allow for the introduction of a wide range of substituents at the N-4 position, further diversifying the chemical space around this scaffold.
| Transformation | Reagents and Conditions | Product | Significance |
| Amide Reduction | 1. LiAlH₄, dry THF, reflux2. H₂O workup | 1-(Heptyl)-1,4-diazepane | Converts the amide to a tertiary amine, increasing basicity and conformational flexibility. |
| Amide Hydrolysis | 1. HCl (aq), reflux2. NaOH (aq) | 1,4-Diazepane and Heptanoic acid | Cleavage of the N-acyl group, useful for scaffold recovery or further derivatization. |
| N-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | 1-(Heptanoyl)-4-alkyl-1,4-diazepane | Introduction of an alkyl group at the N-4 position, modifying steric and electronic properties. |
| N-Acylation | Acyl chloride or anhydride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 1-(Heptanoyl)-4-acyl-1,4-diazepane | Introduction of a second acyl group, potentially altering biological activity. |
| N-Arylation | Aryl halide, Palladium catalyst, Base (e.g., NaOtBu) | 1-(Heptanoyl)-4-aryl-1,4-diazepane | Introduction of an aryl group, often used to explore interactions with biological targets. |
Derivatization Strategies for Structure-Activity Relationship Elucidation
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical structure correlates with biological activity. For this compound, derivatization strategies would focus on systematic modifications of different parts of the molecule. chemisgroup.usnih.gov The 1,4-diazepane ring is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a scaffold for compounds with a wide range of biological activities. jocpr.com
Derivatization strategies for SAR elucidation can be categorized as follows:
Modification of the N-1 Acyl Group: The heptanoyl chain can be varied in length, branched, or replaced with cyclic or aromatic acyl groups. These changes can impact lipophilicity, steric bulk, and potential interactions with hydrophobic pockets in biological targets.
Substitution on the Diazepane Ring: Although more synthetically challenging, substitution on the carbon backbone of the diazepane ring can be explored. This can introduce chirality and conformational constraints, which can be critical for selective receptor binding.
| Modification Site | Derivatization Strategy | Rationale |
| N-1 Acyl Group | Varying alkyl chain length (e.g., propanoyl, pentanoyl, nonanoyl) | To probe the effect of lipophilicity on activity. |
| N-1 Acyl Group | Introduction of unsaturation or aromaticity (e.g., benzoyl, cinnamoyl) | To introduce rigid structural elements and potential for π-stacking interactions. |
| N-4 Position | Alkylation with small to medium-sized alkyl groups (e.g., methyl, ethyl, propyl) | To investigate the influence of steric bulk near the N-4 position. |
| N-4 Position | Introduction of functionalized side chains (e.g., hydroxyethyl, aminoethyl) | To introduce hydrogen bonding capabilities and alter polarity. |
| Diazepane Ring | Introduction of substituents on the carbon backbone | To create stereoisomers and study the effect of conformational restriction on activity. |
Complexation Chemistry and Metal-Ligand Interactions of 1,4-Diazepane Derivatives
The 1,4-diazepane ring system, with its two nitrogen donor atoms, is an excellent scaffold for the construction of polydentate ligands capable of coordinating to a variety of metal ions. nih.gov The introduction of additional donor groups through derivatization of the nitrogen atoms can enhance the coordination ability and selectivity for specific metals. While this compound itself is a bidentate ligand, its derivatives can be designed to be tri-, tetra-, or even hexadentate.
The complexation chemistry of 1,4-diazepane derivatives is of interest for several applications, including the development of metal-based drugs, diagnostic imaging agents, and catalysts. The specific coordination geometry and stability of the resulting metal complexes depend on several factors, including the nature of the metal ion, the denticity of the ligand, and the steric and electronic properties of the substituents on the diazepane ring.
For instance, derivatization of the N-4 position with a pyridyl or quinolinyl moiety can create a tridentate ligand capable of forming stable complexes with transition metals like copper, nickel, and zinc. researchgate.net The resulting complexes have been investigated for their catalytic activity and potential as biomimetic models.
| Metal Ion | Potential Ligand Structure | Coordination Mode | Potential Application |
| Copper(II) | 1-(Pyridin-2-ylmethyl)-4-(heptanoyl)-1,4-diazepane | Tridentate (N,N',N'') | Catalysis, biomimetic studies |
| Nickel(II) | 1,4-Bis(pyridin-2-ylmethyl)-1,4-diazepane derivative | Tetradentate (N,N',N'',N''') | CO₂ conversion |
| Gadolinium(III) | 1,4,7-Trisubstituted diazepane with carboxylate arms | Hexadentate or higher | MRI contrast agents |
| Gallium-68 | N,1,4-Tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine | Hexadentate | PET imaging agents nih.gov |
| Zinc(II) | 1-(Heptanoyl)-4-(histaminyl)-1,4-diazepane | Tridentate or Tetradentate | Models for metalloenzymes |
The incorporation of metal cations can significantly influence the biological and physicochemical properties of the parent organic molecule. mdpi.com
Catalytic Applications of 1,4-Diazepane-Based Systems
Metal complexes derived from 1,4-diazepane ligands have shown promise in various catalytic applications. researchgate.net The flexible seven-membered ring of the diazepane scaffold allows for the formation of stable complexes with a range of coordination geometries, which can be fine-tuned to promote specific catalytic transformations.
One area of interest is the use of nickel(II) complexes of 1,4-diazepane derivatives for the conversion of atmospheric CO₂ into organic carbonates. researchgate.net These catalysts have been shown to be effective in the absence of a co-catalyst at atmospheric pressure, highlighting their potential for green chemistry applications.
Furthermore, copper complexes of functionalized 1,4-diazepanes have been investigated as catalysts for the selective conversion of methane (B114726) to methanol. researchgate.net The design of the ligand is crucial for stabilizing the active copper species and facilitating the catalytic cycle.
In the realm of asymmetric catalysis, chiral 1,4-diazepanes can be synthesized and used as ligands for metal-catalyzed enantioselective reactions. researchgate.net For example, the use of chiral 1,4-diazepanes in imine reductase-catalyzed intramolecular reductive amination has been shown to produce chiral products with high enantiomeric excess. researchgate.net
| Catalytic System | Reaction Catalyzed | Key Features | Reference |
| Nickel(II) complexes of 1,4-bis(pyridylmethyl)-1,4-diazepane | CO₂ to organic carbonates | Active at atmospheric pressure, no co-catalyst required. | researchgate.net |
| Tricopper complex of a 1,4-diazepane derivative | Methane to methanol | Heterogeneous catalyst, multiple turnovers. | researchgate.net |
| Chiral 1,4-diazepanes | Asymmetric reductive amination | High enantiomeric excess in the synthesis of chiral amines. | researchgate.net |
| Palladium complexes | Synthesis of benzodiazepines | Efficient synthesis of various benzodiazepine (B76468) isomers through different reaction typologies. mdpi.com | mdpi.com |
| Metalloporphyrin-diazepane systems | Cyclopropanation | Potential for novel catalytic systems by combining the reactivity of metalloporphyrins with the diazepane scaffold. mdpi.com | mdpi.com |
Spectroscopic and Structural Characterization of 1 1,4 Diazepan 1 Yl Heptan 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(1,4-diazepan-1-yl)heptan-1-one by providing detailed information about the chemical environment of each proton and carbon atom.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, are expected to confirm the presence of the key functional groups. In the ¹H NMR spectrum, characteristic signals for the heptanoyl chain would include a triplet for the terminal methyl group (C7'-H₃) at approximately 0.9 ppm, and a series of multiplets for the methylene (B1212753) groups (C2'-H₂ to C6'-H₂) between 1.2 and 2.4 ppm. The α-methylene protons (C2'-H₂) adjacent to the carbonyl group are anticipated to be deshielded and appear as a triplet around 2.3 ppm. The protons on the diazepane ring are expected to show complex multiplets due to their diastereotopic nature and restricted rotation around the amide bond, likely appearing in the 2.5-3.8 ppm range.
The ¹³C NMR spectrum would corroborate this, with the carbonyl carbon (C1') appearing significantly downfield, around 172 ppm. The carbons of the heptanoyl chain would resonate in the aliphatic region (approx. 14-40 ppm), while the carbons of the diazepane ring would be found in the 40-60 ppm range.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning these signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the entire heptanoyl chain from the α-methylene protons to the terminal methyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Heptanoyl CH₃ (C7'-H₃) | ~0.9 | Triplet |
| Heptanoyl (CH₂)₄ (C3'-H₂ to C6'-H₂) | ~1.2-1.7 | Multiplet |
| Heptanoyl α-CH₂ (C2'-H₂) | ~2.3 | Triplet |
| Diazepane CH₂ | ~2.5-3.8 | Multiplets |
| Diazepane NH | ~1.5-2.5 (if present and not exchanged) | Broad Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Heptanoyl C=O (C1') | ~172 |
| Diazepane Ring Carbons | ~40-60 |
| Heptanoyl Chain Carbons | ~14-40 |
High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling (e.g., HRESIMS, LC-MS)
High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI), is vital for confirming the molecular formula and identifying any impurities. For this compound (C₁₂H₂₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined, providing strong evidence for its elemental composition.
The fragmentation pattern observed in MS/MS experiments would offer further structural confirmation. Key fragmentation pathways for amides and amines would be anticipated. libretexts.orglibretexts.org A primary cleavage would be the α-cleavage adjacent to the carbonyl group, leading to the formation of the heptanoyl cation ([C₇H₁₃O]⁺) and the neutral diazepane ring, or the protonated diazepane-carbonyl fragment and the neutral hexane. Another likely fragmentation is the McLafferty rearrangement if a γ-proton is available on the heptanoyl chain, though α-cleavage is often dominant in aliphatic amides. libretexts.org Fragmentation of the diazepane ring itself would also be expected, leading to smaller amine fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed for impurity profiling, separating the target compound from any starting materials, by-products, or degradation products before they are introduced into the mass spectrometer. This allows for the identification and quantification of even trace-level impurities.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (charge-to-mass ratio) | Predicted Fragment Identity |
| 213.2018 | [M+H]⁺ (Protonated molecular ion) |
| 113.0762 | [C₇H₁₃O]⁺ (Heptanoyl cation) |
| 101.1079 | [C₅H₁₃N₂]⁺ (Protonated diazepane) |
| Varies | Fragments from diazepine (B8756704) ring opening |
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band of the tertiary amide carbonyl (C=O) stretch, expected in the range of 1630-1680 cm⁻¹. spectroscopyonline.com The absence of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the tertiary nature of the amide. nih.gov Other characteristic bands would include C-H stretching vibrations from the aliphatic chain and the diazepane ring just below 3000 cm⁻¹, and C-N stretching vibrations around 1000-1200 cm⁻¹.
Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, the non-polar C-C and C-H bonds of the heptanoyl chain and diazepane ring might show stronger signals in the Raman spectrum compared to the IR spectrum.
Electronic (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. As this compound lacks extensive conjugation, it is not expected to show strong absorption in the visible region. A weak n→π* transition associated with the amide carbonyl group might be observed in the UV region, typically around 220 nm.
Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Predicted Vibrational Mode |
| ~2850-2960 | C-H stretching (aliphatic) |
| ~1630-1680 | C=O stretching (tertiary amide) |
| ~1450-1470 | C-H bending |
| ~1000-1200 | C-N stretching |
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net Should a suitable single crystal of this compound be obtained, this technique would provide accurate bond lengths, bond angles, and torsional angles.
Based on studies of related 1,4-diazepane derivatives, the seven-membered diazepine ring is expected to adopt a flexible conformation, likely a twist-chair or twist-boat conformation to minimize steric strain. The geometry around the amide bond is expected to be planar due to the partial double bond character of the C-N bond. The heptanoyl chain would likely adopt a staggered conformation to minimize steric hindrance. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds.
Computational Chemistry and Molecular Modeling of 1 1,4 Diazepan 1 Yl Heptan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. For 1-(1,4-Diazepan-1-YL)heptan-1-one, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure and predict its reactivity. ijpcbs.comarxiv.org These calculations can provide a wealth of information, including optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). ijpcbs.com
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. Furthermore, the localization of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack. For instance, the nitrogen and oxygen atoms in the 1,4-diazepane and heptanone moieties, respectively, are expected to be key sites for interactions.
Table 1: Illustrative Data from Quantum Chemical Calculations for this compound
| Parameter | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the optimized geometry of the molecule. | -X Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +Z eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating reactivity. | (Y+Z) eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | D Debyes |
Note: The values in this table are for illustrative purposes and would be determined through actual quantum chemical calculations.
Molecular Docking Simulations for Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.netnih.gov In the context of this compound, which contains a diazepane scaffold known to interact with various receptors like sigma receptors, docking studies can be instrumental. nih.govnih.gov The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function.
These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the receptor. researchgate.net For example, the carbonyl group of the heptanone moiety could act as a hydrogen bond acceptor, while the aliphatic heptyl chain could engage in hydrophobic interactions within a binding pocket. The nitrogen atoms of the diazepane ring may also participate in hydrogen bonding or electrostatic interactions. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Description | Hypothetical Value |
| Binding Affinity | The predicted free energy of binding, indicating the strength of the interaction. | -X.X kcal/mol |
| Interacting Residues | Amino acids in the receptor's binding site that form key interactions with the ligand. | Tyr100, Phe250, Asp150 |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and the receptor. | O (ligand) - NH (Tyr100) |
| Hydrophobic Contacts | Residues involved in non-polar interactions with the ligand. | Leu200, Val210, Ile240 |
Note: The values and residues in this table are for illustrative purposes and would be the output of a specific molecular docking simulation.
Molecular Dynamics Simulations for Conformational Space Exploration and Binding Event Analysis
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.govlivecomsjournal.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of this compound and its complex with a receptor. nih.gov
These simulations can reveal the stability of the docked pose, the flexibility of both the ligand and the receptor, and the role of solvent molecules in the binding event. nih.gov By analyzing the trajectory of the simulation, one can calculate important thermodynamic properties like the binding free energy, providing a more accurate prediction of binding affinity than docking alone. nih.gov For a flexible molecule like this compound, with its heptyl chain and diazepane ring, MD simulations are crucial for understanding its conformational preferences in a biological environment. acs.org
Table 3: Illustrative Parameters from a Molecular Dynamics Simulation of this compound
| Parameter | Description | Hypothetical Observation |
| RMSD (Root Mean Square Deviation) | A measure of the average deviation of atomic positions from a reference structure over time. | Stable trajectory with low RMSD fluctuations. |
| RMSF (Root Mean Square Fluctuation) | A measure of the flexibility of individual residues or atoms. | High flexibility in the heptyl chain. |
| Hydrogen Bond Analysis | The persistence of specific hydrogen bonds over the simulation time. | Key hydrogen bonds are maintained throughout the simulation. |
| Binding Free Energy (MM/PBSA or MM/GBSA) | A more accurate estimation of the binding affinity calculated from the MD trajectory. | -Y.Y ± Z.Z kcal/mol |
Note: The observations and values in this table are illustrative and represent potential outcomes from an MD simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jksus.orgnih.gov If a series of derivatives of this compound were synthesized and their biological activities measured, a QSAR model could be developed. mdpi.comnih.gov
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, hydrophobic properties). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. jksus.org A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.com
Table 4: Illustrative Descriptors and Equation for a QSAR Model of this compound Derivatives
| Descriptor | Type | Description |
| LogP | Hydrophobicity | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Topological Polar Surface Area (TPSA) | Steric/Electronic | The surface area of polar atoms in the molecule. |
| Molecular Weight (MW) | Steric | The mass of the molecule. |
| LUMO | Electronic | The energy of the Lowest Unoccupied Molecular Orbital. |
Illustrative QSAR Equation: pIC50 = c0 + c1(LogP) - c2(TPSA) + c3(MW) - c4(LUMO)
Note: The equation and descriptors are for illustrative purposes. The coefficients (cn) would be determined from the statistical analysis of a dataset of compounds.
Solvent-Mediated Interaction Analysis (e.g., WaterMap) in Binding Sites
The role of water molecules in the binding site of a receptor is often crucial for ligand recognition and binding affinity. Computational methods like WaterMap are designed to analyze the thermodynamic properties of water molecules in the binding pocket. This analysis can identify regions where water molecules are unstable and can be displaced by a ligand, leading to a favorable entropic contribution to the binding free energy.
For this compound, such an analysis could reveal key "hotspots" in a target binding site where displacing water molecules with parts of the ligand, such as the heptyl chain, would be energetically favorable. This information is invaluable for optimizing the structure of the ligand to maximize its binding affinity by targeting these specific regions.
Table 5: Illustrative Output from a Solvent-Mediated Interaction Analysis
| Region in Binding Site | Water Stability | Implication for Ligand Design |
| Hydrophobic Pocket A | Unstable (High Energy) | Favorable to place a hydrophobic group (e.g., the heptyl chain) here to displace water. |
| Polar Region B | Stable (Low Energy) | Avoid placing non-polar groups here; can form hydrogen bonds with these stable waters or the receptor. |
| Deep Pocket C | Unstable (High Energy) | Extending the ligand to occupy this space and displace water could increase affinity. |
Note: This table provides a conceptual illustration of the type of guidance that can be obtained from a solvent-mediated interaction analysis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 1,4 Diazepan 1 Yl Heptan 1 One Analogs
Rational Design Principles for Modulating Biological Activities
The rational design of analogs based on the 1,4-diazepane scaffold employs several established medicinal chemistry principles to modulate biological activities and target selectivity. These strategies are crucial for optimizing lead compounds into effective clinical agents. u-tokyo.ac.jp
A primary design strategy involves conformational expansion , where existing pharmacophores from smaller ring systems, such as piperidine (B6355638), are incorporated into the more flexible seven-membered diazepane ring. This approach was successfully used to develop a series of diazepane-containing derivatives as sigma (σ) receptor ligands, which have potential applications as antipsychotics and neuroprotective agents. acs.orgnih.gov By expanding the core ring structure, researchers can explore new conformational spaces and interactions with the biological target.
Structure-based drug design (SBDD) is another powerful principle, particularly when high-resolution crystal structures of the target protein are available. For instance, in the development of 5,10-dihydro-dibenzo[b,e] researchgate.netresearchgate.netdiazepin-11-one-based inhibitors of checkpoint kinase 1 (Chk1), X-ray crystallography provided critical insights into the binding interactions. nih.gov This allowed for the targeted design of analogs with improved enzymatic potency by optimizing hydrogen bonds and other key interactions within the kinase's active site. nih.gov
Ligand-based drug design (LBDD) is employed when the structure of the biological target is unknown. This approach utilizes the structure of known active ligands to develop a pharmacophore model. A notable example is the design of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors for potential antidepressant activity. nih.gov By analyzing the core structures of known monoamine reuptake inhibitors, a cyclic diazepan-2-one scaffold was designed, leading to potent compounds. nih.gov This highlights the utility of the diazepine (B8756704) ring system as a versatile scaffold in drug design. jocpr.com
The overarching goal of these design principles is to enhance the desired pharmacological activity while improving pharmacokinetic properties and minimizing off-target effects. researchgate.net
Exploration of Substituent and Positional Effects on Biological Target Engagement
The biological activity of 1,4-diazepane derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. Systematic exploration of these effects is fundamental to understanding the structure-activity relationship (SAR) and optimizing target engagement.
In the 1,4-benzodiazepine (B1214927) series, it has been noted that while the diazepine ring is amenable to significant structural modifications, very little alteration is tolerated on the fused benzene (B151609) ring without loss of activity. chemisgroup.us For non-fused 1,4-diazepane analogs, modifications at both nitrogen atoms and the carbon backbone are critical for tuning biological activity.
Studies on 1,4-diazepane derivatives as T-type calcium channel blockers and sigma receptor ligands have provided specific SAR insights. nih.govnih.gov For instance, research on sigma receptor ligands showed that introducing bulky, aromatic moieties such as benzofuran (B130515) and quinoline (B57606) resulted in derivatives with the highest receptor affinity. acs.orgnih.gov This suggests that a large, hydrophobic substituent is favorable for binding within the receptor's active site.
In the design of Chk1 inhibitors based on a dibenzo[b,e] researchgate.netresearchgate.netdiazepin-11-one core, specific interactions were identified as crucial for potent activity. An X-ray co-crystal structure revealed two important hydrogen bonds: one between the amide bond of the diazepinone core and the hinge region of the kinase, and another between a strategically placed methoxy (B1213986) group and the side chain of a lysine (B10760008) residue (Lys38). nih.gov This demonstrates the profound impact of positional isomers and specific functional groups on target engagement.
The following table summarizes key findings on how substituents affect the biological activity of various 1,4-diazepane-based analogs.
| Scaffold/Target | Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
| Diazepane/Sigma Receptor | N-substituent | Benzofuran, Quinoline | Highest σR affinity observed. acs.orgnih.gov | acs.orgnih.gov |
| Dibenzo[b,e]diazepin-11-one/Chk1 | Phenyl ring substituent | Methoxy group | Forms a key hydrogen bond with Lys38, enhancing potency. nih.gov | nih.gov |
| 1-Aryl-1,4-diazepan-2-one/DAT, SERT, NET | Aryl group at N1 | 3,4-Dichlorophenyl | Showed potent triple reuptake inhibition. nih.gov | nih.gov |
| 4-Phenylchroman Analogs/α1-Adrenoceptors | Carbonyl at position 1 | Carbonyl moiety | Increased potency at α1A-adrenoceptors. nih.gov | nih.gov |
These examples underscore the importance of systematic modification of the 1,4-diazepane scaffold to probe the steric, electronic, and hydrophobic requirements of the target binding site, thereby guiding the development of compounds with improved potency and selectivity.
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a cornerstone of modern drug design, defining the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov This computational technique is particularly valuable in ligand-based design, where it is used to identify new molecules with a high probability of being active against a target of interest, even in the absence of a target structure. nih.gov
The process begins with a set of active molecules, which are analyzed to identify common features crucial for molecular recognition. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas (H), and ionizable groups. nih.gov The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases to find novel scaffolds that match the required features. nih.gov
This approach has been successfully applied to the 1,4-diazepane class. Researchers designed a novel series of 1-aryl-1,4-diazepan-2-one derivatives as triple reuptake inhibitors by creating a cyclic structure based on the pharmacophores of existing, more flexible inhibitors. nih.gov This ligand-based strategy led to the identification of compound 23j-S , which was found to be a potent triple reuptake inhibitor with significant antidepressant-like effects in preclinical models. nih.gov
Furthermore, pharmacophore models can be combined with molecular docking simulations to refine virtual screening hits and predict binding modes with higher accuracy. nih.gov For 1,4-diazepane analogs, a pharmacophore model might consist of:
An aromatic/hydrophobic region corresponding to a substituent on one of the nitrogen atoms.
A hydrogen bond acceptor, such as the carbonyl oxygen in the heptanoyl group of 1-(1,4-Diazepan-1-YL)heptan-1-one or in a diazepan-2-one ring.
A positively ionizable feature associated with the second nitrogen atom of the diazepane ring, which is often protonated at physiological pH.
By developing and validating such models, medicinal chemists can efficiently explore vast chemical spaces to discover new 1,4-diazepane derivatives with desired biological activities.
Bioisosteric Replacement Strategies and Their Impact on Activity
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's structure to improve its biological activity, selectivity, or pharmacokinetic properties while retaining the core interactions necessary for its primary function. drugdesign.orgbenthamscience.com A bioisostere is a functional group or atom that, due to similar physicochemical or topological properties, can substitute another without drastically altering the chemical structure. cambridgemedchemconsulting.com
This strategy is broadly applicable to the optimization of 1,4-diazepane analogs. Bioisosteric replacements can be classified as classical (substituents with the same valence) or non-classical (structurally distinct groups that maintain similar biological activity). u-tokyo.ac.jp The application of bioisosterism can lead to significant improvements, as exemplified by the development of Clobazam from Diazepam. drugdesign.org In this case, the replacement of the N1-methyl group and the C2-carbonyl of the diazepine ring in Diazepam with different functionalities in Clobazam resulted in a drug with a more favorable profile. drugdesign.org
For analogs of this compound, several bioisosteric replacements could be envisioned to modulate activity and properties:
Heptanoyl Chain Modification: The carbonyl group of the heptanoyl moiety could be replaced with a sulfone or a gem-difluoro group (-CF2-). cambridgemedchemconsulting.com The linear alkyl chain could be replaced with a cyclic structure or a more rigid unsaturated system to alter conformation and metabolic stability.
Diazepane Ring Equivalents: The diazepane ring itself could be replaced with other heterocyclic systems to explore different structural space and intellectual property opportunities.
Functional Group Interchanges: Simple replacements, such as substituting a hydroxyl group for a fluorine atom or an amino group, can fine-tune properties like pKa, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com The replacement of hydrogen with fluorine is a common strategy to block metabolic oxidation. cambridgemedchemconsulting.com
The following table presents potential bioisosteric replacements that could be applied to analogs of this compound.
| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement | Reference |
| -C=O (Carbonyl) | -SO2-, -C(CN)2, -C=N-OH | Modify electronics, hydrogen bonding capacity. | u-tokyo.ac.jpdrugdesign.org |
| -CH2- | -NH-, -O-, -S- | Alter polarity, conformation, and hydrogen bonding. | cambridgemedchemconsulting.com |
| -OH (Hydroxyl) | -NH2, -F, -SH, -CH3 | Modify pKa, lipophilicity, and metabolic stability. | u-tokyo.ac.jpcambridgemedchemconsulting.com |
| Phenyl | Pyridyl, Thienyl, Cyclohexyl | Change aromaticity, electronics, and solubility. | cambridgemedchemconsulting.com |
| -F | -H, -OH, -CH3 | Fine-tune electronic properties and size. | u-tokyo.ac.jp |
| -Cl | -Br, -CF3, -CN | Modulate lipophilicity and electronic character. | cambridgemedchemconsulting.com |
By systematically applying these bioisosteric replacement strategies, researchers can rationally design and optimize 1,4-diazepane derivatives to achieve superior therapeutic profiles. researchgate.net
Chemical Biology and Early Stage Drug Discovery Applications of the 1 1,4 Diazepan 1 Yl Heptan 1 One Scaffold
Utility as Molecular Probes for Perturbing Biological Processes
Molecular probes are essential tools in chemical biology for the visualization and functional analysis of biological processes at the molecular and cellular levels. nih.govopenaccesspub.org These agents are designed to interact specifically with a biological target, such as a protein or enzyme, allowing researchers to study its function and localization in real-time within living systems. openaccesspub.org The development of highly sensitive and specific molecular probes is crucial for advancing our understanding of both normal physiology and disease pathophysiology. nih.govnih.gov
The 1,4-diazepane scaffold can serve as a core component in the design of novel molecular probes. While specific studies on 1-(1,4-diazepan-1-yl)heptan-1-one as a molecular probe are not extensively documented, the structural characteristics of the diazepane moiety make it a versatile platform. For instance, derivatives of 1,4-diazepane have been synthesized and evaluated for their binding affinity and selectivity for specific receptors, a key characteristic of an effective molecular probe. nih.gov The nitrogen atoms within the diazepane ring offer points for chemical modification, allowing for the attachment of reporter groups such as fluorophores or affinity tags. These modifications would enable the tracking and visualization of the probe's interaction with its biological target.
Activatable molecular probes, which exhibit a change in signal output upon binding to their target, represent an advanced class of these tools. nih.gov The 1,4-diazepane scaffold could be integrated into such designs, where conformational changes upon target binding could modulate the activity of an attached reporter group. The heptanoyl chain of this compound could also be modified to enhance target specificity or to incorporate additional functionalities.
Development of Targeted Protein Degraders (PROTACs) Incorporating the Diazepane Moiety
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic strategy. nih.govnjbio.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govfrontiersin.org This event-driven pharmacological approach offers the potential to target proteins that have been traditionally considered "undruggable." njbio.comfrontiersin.org
A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties. nih.govtechnologynetworks.com The linker plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.
The 1,4-diazepane moiety is a valuable building block for the construction of PROTAC linkers. Its flexible yet constrained seven-membered ring structure can provide optimal spacing and orientation for the two ligands. A derivative of 1,4-diazepane, 2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid, is commercially available and utilized as a rigid linker in PROTAC development. sigmaaldrich.com The rigidity of such linkers can favorably impact the three-dimensional orientation of the degrader and the formation of the ternary complex. sigmaaldrich.com The this compound scaffold could be readily adapted for this purpose, with the heptanoyl group potentially serving as a modifiable handle for attachment to a POI ligand, while one of the diazepane nitrogens could be connected to an E3 ligase ligand via a suitable linker.
The development of PROTACs is a rapidly advancing field, with several molecules having entered clinical trials. mdpi.comnih.gov The versatility of scaffolds like 1,4-diazepane in linker design is crucial for expanding the repertoire of effective protein degraders.
Lead Optimization Strategies in Medicinal Chemistry
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to generate a clinical candidate. This process often involves modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic profile. scienceopen.com A common challenge in lead optimization is the tendency for molecules to become larger and more lipophilic, which can negatively impact their drug-like properties. scienceopen.com
For a scaffold such as this compound, several lead optimization strategies could be employed. Structure-activity relationship (SAR) studies would be fundamental to understanding how different substituents on the diazepane ring and modifications to the heptanoyl chain affect biological activity. For instance, the synthesis and evaluation of a library of analogs with varying alkyl or aryl groups at the N4 position of the diazepane ring could reveal key interactions with the target protein.
Computational methods, such as molecular docking and cheminformatics, can guide the rational design of new derivatives with improved properties. scienceopen.com For example, if the target protein structure is known, docking studies could predict the binding mode of this compound and suggest modifications to enhance binding affinity.
Structural simplification is another powerful strategy in lead optimization. scienceopen.com This approach involves removing non-essential parts of a molecule to reduce its complexity and improve its physicochemical properties. For the this compound scaffold, this could involve truncating the heptanoyl chain or replacing it with smaller functional groups to balance potency and drug-likeness. The goal is to achieve a balance between high efficacy and favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Preclinical Assessment of Biological Efficacy and Selectivity
The preclinical assessment of a drug candidate involves a series of in vitro and in vivo studies to evaluate its biological efficacy and selectivity before it can be considered for human clinical trials. nih.gov For compounds based on the this compound scaffold, this would entail a thorough characterization of their interactions with their intended biological target and potential off-target effects.
A key aspect of preclinical evaluation is the determination of the compound's affinity and selectivity for its target. For example, studies on 1,4-diazepanes derived from (S)-serine have shown that the expansion of a piperazine (B1678402) ring to a 1,4-diazepane ring can significantly improve affinity for the sigma(1) receptor and enhance selectivity over the sigma(2) receptor. nih.gov The 1,4-dibenzyl derivative, for instance, exhibited a high affinity for the sigma(1) receptor with a Ki value of 7.4 nM and a 53-fold selectivity over the sigma(2) receptor. nih.gov
In another example, aryl- nih.govnih.govdiazepane ureas have been identified as functional antagonists of the chemokine receptor CXCR3. nih.gov Specific compounds from this class showed IC50 values of approximately 60 nM in a calcium mobilization assay and effectively inhibited T-cell chemotaxis with a potency of around 100 nM. nih.gov These findings highlight the potential of the 1,4-diazepane scaffold to yield potent and selective modulators of various biological targets.
The preclinical assessment would also involve evaluating the compound's efficacy in relevant cellular and animal models of disease. For instance, novel benzo nih.govnih.govdiazepin-2-one derivatives have been identified as potent endothelin receptor antagonists and have demonstrated the ability to reduce arterial blood pressure in animal models. nih.gov Such in vivo studies are crucial for establishing the therapeutic potential of a new chemical entity.
Table of Preclinical Data for 1,4-Diazepane Derivatives:
| Compound Class | Target | Assay | Potency | Selectivity | Reference |
| 1,4-Diazepanes from (S)-serine | Sigma(1) Receptor | Binding Affinity | Ki = 7.4 nM (for 1,4-dibenzyl derivative) | 53-fold vs. Sigma(2) Receptor | nih.gov |
| Aryl- nih.govnih.govdiazepane ureas | CXCR3 | Calcium Mobilization | IC50 ≈ 60 nM | - | nih.gov |
| Aryl- nih.govnih.govdiazepane ureas | CXCR3 | T-cell Chemotaxis | Potency ≈ 100 nM | - | nih.gov |
| Benzo nih.govnih.govdiazepin-2-ones | Endothelin Receptors | Binding Affinity | Low nanomolar range | Dual ETA/ETB | nih.gov |
Future Directions and Emerging Research Paradigms
Advances in Synthetic Technologies for 1,4-Diazepane Scaffolds
The efficient and diverse synthesis of 1,4-diazepane-containing molecules is critical for exploring their potential. Traditional methods are being supplemented and replaced by more advanced technologies that offer greater speed, diversity, and atom economy.
One area of significant progress is the development of novel cyclization strategies. For instance, the use of N-propargylamines as versatile building blocks has opened up new, shorter synthetic routes to 1,4-diazepane cores. rsc.org This approach is noted for its high atom economy and represents a significant step forward in the efficient construction of this seven-membered heterocyclic system. rsc.org
Furthermore, multicomponent reactions (MCRs) are emerging as a powerful tool for rapidly generating libraries of complex molecules from simple starting materials in a single step. The Ugi four-component reaction (Ugi-4CR), for example, has been employed to create diverse 1,4-benzodiazepine (B1214927) scaffolds, which are structurally related to 1,4-diazepanes. nih.gov This strategy allows for the swift assembly of molecules with varied substituents, which is essential for systematic structure-activity relationship (SAR) studies. nih.gov Such methods could be adapted to accelerate the discovery of novel derivatives of 1-(1,4-Diazepan-1-YL)heptan-1-one by enabling facile modification of both the diazepane ring and its acyl chain.
| Synthetic Technology | Description | Advantages | Potential Application to this compound |
| N-Propargylamine Cyclization | Utilizes N-propargylamines as precursors to form the 1,4-diazepane ring through efficient cyclization reactions. rsc.org | High atom economy, shorter synthetic pathways. rsc.org | Enables more efficient and sustainable large-scale synthesis of the core 1,4-diazepane structure. |
| Multicomponent Reactions (e.g., Ugi-4CR) | One-pot reactions combining three or more starting materials to rapidly build molecular complexity. nih.gov | High-throughput synthesis, rapid library generation, structural diversity. nih.gov | Allows for the creation of a wide array of analogs by varying the heptanoyl group or adding substituents to the diazepane ring. |
| Solid-Phase Synthesis | Involves attaching the growing molecule to an insoluble support, simplifying purification after each reaction step. | Simplified purification, amenability to automation. | Facilitates the automated synthesis of a library of related compounds for screening purposes. |
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery
A key application is in structure-based drug design. Geometric deep-learning models like EquiBind are capable of predicting how a ligand, such as a 1,4-diazepane derivative, will bind to a protein target with unprecedented speed and accuracy. mit.edu This allows for rapid virtual screening of immense chemical libraries to prioritize compounds for synthesis and experimental testing, significantly reducing time and cost. nih.govresearchgate.net For a molecule like this compound, AI could predict its potential biological targets and guide the design of derivatives with optimized binding interactions.
Expansion into Novel Therapeutic and Chemical Biology Applications
While the related benzodiazepine (B76468) scaffold is famous for its action on the central nervous system, derivatives of 1,4-diazepane are being explored for a much wider range of therapeutic applications. nih.gov Research has demonstrated their potential in diverse areas, highlighting the scaffold's versatility.
Recent studies have identified 1,4-diazepane derivatives as potent T-type calcium channel blockers, which have applications in treating cardiovascular diseases. nih.gov Others have been developed as sigma receptor ligands, which are of interest for their potential roles in oncology and neurodegenerative disorders. nih.gov In one study, certain benzofurane and quinoline-substituted diazepane derivatives showed high affinity for sigma receptors and exhibited a favorable safety profile in cancer cell lines. nih.gov Additionally, benzo[e] rsc.orgnih.govdiazepin-2-one derivatives have been identified as potent endothelin receptor antagonists, with one compound showing superior efficacy in an animal model of hypertension compared to a clinical trial candidate. acs.org
This expansion into new biological targets suggests that the therapeutic potential of the 1,4-diazepane scaffold is far from fully realized. The specific biological activities of this compound remain to be elucidated, but its structure represents a starting point for exploring these and other novel therapeutic avenues.
| 1,4-Diazepane Derivative Class | Investigated Therapeutic Application | Research Finding | Reference |
| Benzofurane/Quinoline-substituted diazepanes | Sigma Receptor (σR) Ligands | Showed high affinity for σ1R and σ2R subtypes with a good safety profile in human cell lines. nih.gov | nih.gov |
| General 1,4-Diazepane Derivatives | T-type Calcium Channel Blockers | A specific derivative (compound 4s) was identified as a potent and selective T-type calcium channel blocker with favorable pharmacokinetic properties. nih.gov | nih.gov |
| Benzo[e] rsc.orgnih.govdiazepin-2-ones | Endothelin Receptor Antagonists | Potent dual ETA/ETB receptor antagonists were identified, with one derivative showing superior in vivo efficacy in reducing arterial blood pressure compared to ambrisentan (B1667022) in a rat model. acs.org | acs.org |
| 1,4-Dihydro- rsc.orgnih.govdiazepine-5,7-diones | Melanocortin Receptor Agonists | Compounds based on this core structure demonstrated activity at MC1R and MC4R and reduced food intake in an in vivo model. nih.gov | nih.gov |
Development of Advanced Chemical Tools for Biological Interrogation
Beyond direct therapeutic use, 1,4-diazepane derivatives can be developed into sophisticated chemical tools or "probes" to investigate biological systems. rsc.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that target's function in cells and organisms. chemicalprobes.org
A compound like this compound could serve as the foundation for such a probe. By incorporating specific functional groups, it could be transformed into various types of tools:
Activity-Based Probes (ABPs): These probes contain a reactive group that forms a covalent bond with the active site of a target enzyme, allowing for its identification and activity profiling within complex biological samples.
Photoaffinity Probes: These are designed with a photoreactive group that, upon exposure to UV light, crosslinks the probe to its binding partner, enabling the identification of previously unknown targets.
Fluorescent Probes: By attaching a fluorophore to the 1,4-diazepane scaffold, researchers can visualize the localization and dynamics of the target protein within living cells using advanced microscopy techniques.
The development of such tools from the 1,4-diazepane scaffold would provide invaluable insights into cellular signaling pathways and could help validate new drug targets for future therapeutic development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,4-diazepan-1-yl)heptan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ketone intermediates (e.g., heptan-1-one derivatives) may react with 1,4-diazepane under reflux in polar aprotic solvents like DMF or THF. Catalysts such as K₂CO₃ or NaH can enhance reactivity. Reaction temperature (60–100°C) and stoichiometric ratios (e.g., 1:1.2 ketone:diazepane) are critical for optimizing yields .
- Data Note : Predicted boiling point (420.1±40.0°C) and density (1.06±0.06 g/cm³) inform purification strategies .
Q. How does the 1,4-diazepane ring influence the compound’s physicochemical properties?
- Analysis : The diazepane ring increases basicity due to its tertiary amines, enhancing solubility in acidic buffers. Lipophilicity (logP ~3.7) is influenced by the heptanone chain, affecting membrane permeability .
- Contradictions : While suggests moderate lipophilicity, analogs with bulky substituents (e.g., tert-butyl groups) show higher logP values, indicating structural modifications can drastically alter properties .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methods :
- FT-IR : Peaks at ~1705 cm⁻¹ confirm the ketone group; NH stretches (if protonated) appear near 3300 cm⁻¹ .
- NMR : ¹H NMR signals for diazepane protons (δ 2.5–3.5 ppm) and heptanone methylene groups (δ 1.2–1.6 ppm) are diagnostic. Enantiomeric purity can be assessed via chiral HPLC or optical rotation ([α]D) .
Advanced Research Questions
Q. How does this compound interact with CNS receptors, and what structural analogs show promise in antipsychotic research?
- Mechanistic Insight : The diazepane moiety mimics piperazine in antipsychotics (e.g., aripiprazole), potentially binding dopamine D₂ or serotonin 5-HT₁A receptors. highlights a structurally related butyrophenone analog (4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one) with atypical antipsychotic activity and reduced catalepsy risk .
- Experimental Design : Use radioligand binding assays (e.g., [³H]spiperone for D₂) and in vivo behavioral models (e.g., prepulse inhibition) to evaluate affinity and efficacy .
Q. What are the contradictions in reported biological activities of 1,4-diazepane derivatives, and how can they be resolved?
- Case Study : reports antimycobacterial activity for 1,4-diazepane-indole hybrids, but conflicting data exist due to assay variability (e.g., H37Rv vs. wild-type M. tuberculosis strains).
- Resolution : Standardize MIC testing using broth microdilution (CLSI guidelines) and validate via time-kill kinetics. Cross-reference with structural analogs (e.g., 1-(1,4-diazepan-1-yl)-2-phenoxyethan-1-one) to isolate pharmacophoric features .
Q. How can computational modeling predict the metabolic stability of this compound?
- Approach : Use in silico tools (e.g., SwissADME) to predict CYP450 metabolism. The diazepane ring is prone to N-oxidation, while the heptanone chain may undergo β-oxidation. Compare with experimental microsomal stability data (e.g., rat liver microsomes + NADPH) .
- Data Integration : PubChem-derived properties (e.g., PSA = 45.75 Ų) suggest moderate blood-brain barrier penetration, aligning with CNS-targeted studies .
Methodological Resources
- Synthesis Optimization : Refer to coupling protocols in for stereo-controlled synthesis (e.g., chiral azetidine derivatives) .
- Toxicity Screening : Follow GHS guidelines () for acute toxicity testing (oral, dermal, inhalation) and SDS-compliant handling .
- Structural Analogs : Explore CAS 420826-76-2 (1-(4-azepan-1-yl-3-fluorophenyl)ethanone) for fluorine-substituted derivatives with enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
